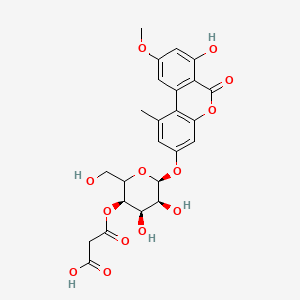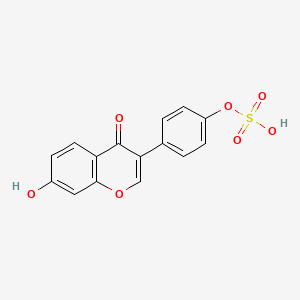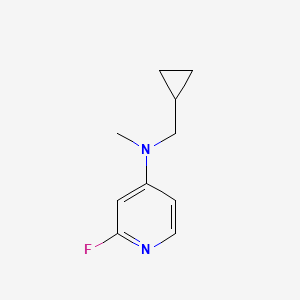
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. This compound is notable for its unique structure, which includes a vinyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene involves its interaction with molecular targets through its vinyl and ether groups. The vinyl group can participate in polymerization reactions, while the ether groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
1,2-Bis(1-ethoxyethoxy)propane: Another acetal with similar ether groups but lacks the vinyl group.
4-Vinylbenzyl alcohol: Contains a vinyl group attached to a benzene ring but has a hydroxyl group instead of ether groups.
Uniqueness: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is unique due to the combination of its vinyl and ether groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C16H24O4 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
4-ethenyl-1,2-bis(1-ethoxyethoxy)benzene |
InChI |
InChI=1S/C16H24O4/c1-6-14-9-10-15(19-12(4)17-7-2)16(11-14)20-13(5)18-8-3/h6,9-13H,1,7-8H2,2-5H3 |
Clave InChI |
XVPZIOWIVKQPLK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC1=C(C=C(C=C1)C=C)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)

![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)

![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)

![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)


![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
